![molecular formula C14H20ClN3O2 B1459141 4-(carbamimidoylmethoxy)-N-cyclopentylbenzamide hydrochloride CAS No. 1421604-21-8](/img/structure/B1459141.png)
4-(carbamimidoylmethoxy)-N-cyclopentylbenzamide hydrochloride
Overview
Description
The compound “4-(carbamimidoylmethoxy)-N-cyclopentylbenzamide hydrochloride” is a chemical substance with the CAS Number: 1394707-66-4 . It has a molecular weight of 285.77 . The IUPAC name for this compound is N-[4-(2-amino-2-iminoethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Bioconjugation
4-(carbamimidoylmethoxy)-N-cyclopentylbenzamide hydrochloride: is utilized in bioconjugation processes due to its reactive carbodiimide group. This compound facilitates the formation of stable amide bonds between carboxyl groups and primary amines, which is essential in creating bioconjugates for targeted drug delivery systems .
Biosensing Technologies
In the field of biosensing, this compound is applied in the development of nanobiosensors. Its structure allows for surface modification of nanomaterials, enhancing the sensitivity and specificity of biosensors used in medical diagnostics and environmental monitoring .
Drug Development
The compound plays a role in pharmaceutical testing, where it’s used as a reference standard for ensuring the accuracy of analytical methods in drug development. Its stability and reactivity make it suitable for use in high-performance liquid chromatography and mass spectrometry assays .
Chemical Synthesis
In synthetic chemistry, 4-(carbamimidoylmethoxy)-N-cyclopentylbenzamide hydrochloride is involved in the synthesis of complex molecules. It acts as an intermediate or a catalyst in the formation of various pharmaceutical compounds, contributing to the creation of new drugs and therapeutic agents .
Medical Research
In medical research, 4-(carbamimidoylmethoxy)-N-cyclopentylbenzamide hydrochloride is used in the study of drug-receptor interactions. Its well-defined structure allows researchers to investigate the pharmacodynamics of new therapeutic compounds and their potential effects on biological systems .
properties
IUPAC Name |
4-(2-amino-2-iminoethoxy)-N-cyclopentylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.ClH/c15-13(16)9-19-12-7-5-10(6-8-12)14(18)17-11-3-1-2-4-11;/h5-8,11H,1-4,9H2,(H3,15,16)(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZYISLJEQLLAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)OCC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(carbamimidoylmethoxy)-N-cyclopentylbenzamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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